molecular formula C19H29NO3Si B8052789 tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

Cat. No. B8052789
M. Wt: 347.5 g/mol
InChI Key: PHUNNIDFZDINBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C19H29NO3Si and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate involves the protection of the indole nitrogen, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group at the hydroxyl position. The carboxylic acid group is then activated and coupled with tert-butyl 5-bromo-1H-indole-1-carboxylate to form the desired product.

Starting Materials
tert-butyl 5-bromo-1H-indole-1-carboxylate, indole, tert-butyldimethylsilyl chloride, triethylamine, dimethylformamide, diisopropylethylamine, ethyl chloroformate, potassium carbonate, methanol, dichloromethane

Reaction
Protection of indole nitrogen with TBDMS chloride in the presence of triethylamine and dimethylformamide, Introduction of TBDMS group at hydroxyl position with TBDMS chloride and diisopropylethylamine in dichloromethane, Activation of carboxylic acid group with ethyl chloroformate and diisopropylethylamine in dichloromethane, Coupling of activated carboxylic acid with TBDMS-protected indole in the presence of potassium carbonate and methanol, Deprotection of TBDMS group with tetra-n-butylammonium fluoride in tetrahydrofuran

properties

IUPAC Name

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-12-11-14-13-15(9-10-16(14)20)23-24(7,8)19(4,5)6/h9-13H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUNNIDFZDINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

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